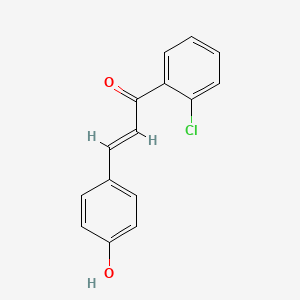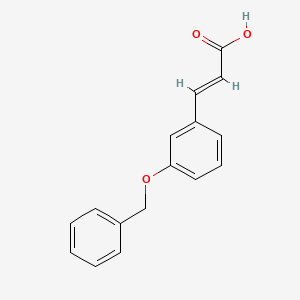
3-(3-(Benzyloxy)phenyl)acrylic acid
Vue d'ensemble
Description
The compound "3-(3-(Benzyloxy)phenyl)acrylic acid" is a derivative of acrylic acid, which is a common building block in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the synthesis of various acrylic acid derivatives with potential antiallergic properties is described, highlighting the importance of the substituents on the aromatic ring for biological activity .
Synthesis Analysis
The synthesis of acrylic acid derivatives is well-documented in the literature. For example, the synthesis of trans-3-(4-oxo-4H-1-benzopyran-3)acrylic acid and its analogs with antiallergic properties is described, suggesting that similar synthetic strategies could be applied to the synthesis of "3-(3-(Benzyloxy)phenyl)acrylic acid" . Additionally, the synthesis of organotin derivatives of related compounds indicates the versatility of acrylic acid derivatives in forming complexes with metals .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is crucial for their biological activity and physical properties. The crystal structure of a related compound, (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine, provides insights into the planarity of the aromatic rings and the potential for intermolecular interactions, which could also be relevant for "3-(3-(Benzyloxy)phenyl)acrylic acid" .
Chemical Reactions Analysis
Acrylic acid derivatives can undergo various chemical reactions, including condensation reactions as demonstrated by the Knoevenagel condensation used to synthesize 3-(4-Hydroxyphenyl)acrylic acid . This suggests that "3-(3-(Benzyloxy)phenyl)acrylic acid" could also participate in similar reactions, potentially leading to a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. For example, the addition of amines to an acrylonitrile derivative leads to a color change due to ion-pair formation, indicating that the electronic properties of the molecule are sensitive to its environment . This could imply that "3-(3-(Benzyloxy)phenyl)acrylic acid" may also exhibit interesting optical properties in the presence of different reagents.
Applications De Recherche Scientifique
Application in Liquid Crystal Polymers
3-(3-(Benzyloxy)phenyl)acrylic acid has been studied in the context of liquid crystal polymers. Tsai, Kuo, and Yang (1994) isolated products from the esterification of acrylic acid with certain benzoic acids, leading to compounds that exhibit enantiotropic Sc* and SA phases, with significant spontaneous polarization and response times. This indicates potential applications in fast-switching ferroelectric liquid crystal side chain polymers (Tsai, Kuo, & Yang, 1994).
In Optoelectronic Materials
Fonkem et al. (2019) conducted a theoretical study on the structural, optoelectronic, and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a derivative of 3-(3-(Benzyloxy)phenyl)acrylic acid. This compound is used in dye-sensitized solar cells (DSSC), and its properties suggest potential applications in optoelectronic materials, particularly as nonlinear optical materials (Fonkem et al., 2019).
Synthesis and Biological Activity
Obregón-Mendoza et al. (2018) investigated ether and ester derivatives of ferulic acid, closely related to 3-(3-(Benzyloxy)phenyl)acrylic acid. They found that these compounds exhibited antioxidant activity and inhibited cell growth in certain tumor cell lines, indicating potential applications in cancer research and treatment (Obregón-Mendoza et al., 2018).
Applications in Polymer Modification
Aly and El-Mohdy (2015) studied the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including derivatives of acrylic acid. This research points towards applications in medical fields, particularly due to the antibacterial and antifungal activities of the modified polymers (Aly & El-Mohdy, 2015).
In Luminescent Materials
Flores, Caldino, and Arroyo (2006) synthesized Tb3+-doped poly(acrylic acid) containing derivatives of acrylic acid and studied their luminescent properties. The results suggest potential applications in the field of luminescent materials, particularly due to the enhancement of Tb3+ emissions (Flores, Caldino, & Arroyo, 2006).
Anticancer Potential
De, Baltas, and Bedos-Belval (2011) reviewed the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, including those derived from 3-(3-(Benzyloxy)phenyl)acrylic acid. Their research underlines the anticancer potential of these compounds, making them of interest in medicinal research (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound has a benzyloxy group, which can undergo reactions at the benzylic position . The exact interaction with its targets and the resulting changes are subject to further investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(3-(Benzyloxy)phenyl)acrylic acid is not well-understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. The compound is typically stored in a dry room temperature environment .
Propriétés
IUPAC Name |
(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOWGZEBJKDCT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



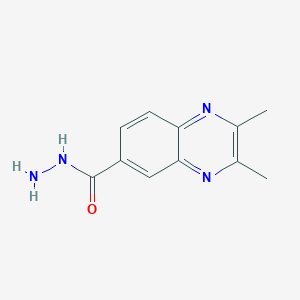
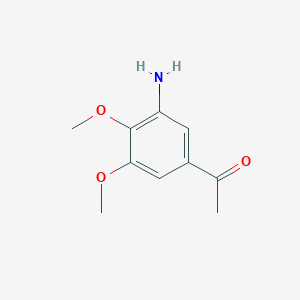
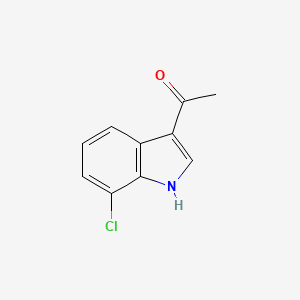
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
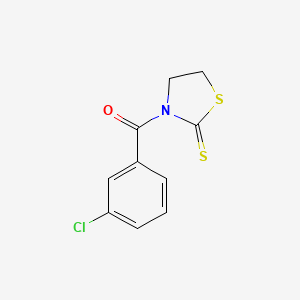
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)


![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
![3-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3034057.png)
![[1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B3034058.png)
